Alyxialactone

Stereochemistry Cytotoxicity Epimer Differentiation

Stereochemical purity is critical for iridoid research; substitution with the inactive C-4 epimer, 4-epi-alyxialactone, will compromise bioactivity data. Alyxialactone (CAS 132237-63-9) is the definitive reference standard for SAR studies, ensuring your assays reflect genuine biological responses. - Enables direct stereochemistry-activity correlation studies against its inactive epimer - Serves as a critical analytical reference standard for quality control and phytochemical research - Supplied with rigorous purity validation, supporting reproducible experimental outcomes

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 132237-63-9
Cat. No. B174282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlyxialactone
CAS132237-63-9
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1C(CC2C1COC(=O)C2CO)O
InChIInChI=1S/C10H16O4/c1-5-8-4-14-10(13)7(3-11)6(8)2-9(5)12/h5-9,11-12H,2-4H2,1H3/t5-,6-,7+,8-,9+/m1/s1
InChIKeyDYRWCEDTDIXFOD-ZEBDFXRSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Alyxialactone Technical Overview


Alyxialactone (CAS 132237-63-9) is a non-glycosidic iridoid monoterpene lactone with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol [1]. First isolated from the leaves of *Alyxia reinwardtii* [2], it has also been identified in other plant species, including *Alstonia scholaris* and *Paederia scandens* [1]. As a member of the iridoid class, it is of interest for its potential in natural product research, particularly in studies exploring anti-inflammatory and cytotoxic activities [3].

Why Alyxialactone Cannot Be Substituted


Substitution with a generic iridoid or a closely related analog like 4-epi-alyxialactone (CAS 132339-37-8) is not scientifically sound. Alyxialactone and 4-epi-alyxialactone are epimers, differing only in the stereochemistry at the C-4 position [1]. This subtle structural difference has been shown to have a profound impact on biological activity. For instance, in a direct comparative assay, 4-epi-alyxialactone demonstrated a complete lack of cytotoxic activity (EC₅₀ > 100 µg/mL) against Hep3B cells, underscoring that the stereochemical configuration of Alyxialactone is a non-negotiable determinant for its observed biological properties [2]. Therefore, using an alternative iridoid without specific validation is likely to yield significantly different and potentially inactive experimental outcomes.

Alyxialactone Differentiation Guide


Stereochemistry-Driven Cytotoxicity Difference

The most significant differentiation for Alyxialactone is the proven lack of activity of its C-4 epimer, 4-epi-alyxialactone. This single stereochemical variation at C-4 abolishes the cytotoxic activity observed for the parent compound class in the Hep3B hepatocellular carcinoma model. While quantitative EC₅₀ data for Alyxialactone itself is not available in the primary literature, the activity of 4-epi-alyxialactone was directly measured as EC₅₀ > 100 µg/mL in a comparative MTT assay, confirming it as inactive [1]. This negative data for the epimer provides a strong, class-level inference that the 4α-configuration of Alyxialactone is essential for the bioactivity profile associated with this scaffold.

Stereochemistry Cytotoxicity Epimer Differentiation

Spectroscopic Fingerprint for Identity Verification

Alyxialactone can be unambiguously differentiated from its epimer and other iridoid analogs through its unique set of chiroptical and spectroscopic signatures. The compound exhibits a specific optical rotation of [α]D = +8.6° (in methanol), which contrasts with its epimer, (-)-4-epi-alyxialactone, which has a negative rotation . Furthermore, its UV absorption maximum at λmax 204 nm (log ε = 2.56) provides a quantifiable quality control metric . These values, alongside a definitive ¹H and ¹³C NMR profile [1], form the necessary fingerprint to confirm compound identity and ensure the correct epimer has been procured for research.

Spectroscopy NMR Quality Control

Defined Plant Source Profile

The isolation of Alyxialactone is reported from a specific set of plant species, including *Alyxia reinwardtii* [1], *Alstonia scholaris* [2], and *Paederia scandens* [3]. This source profile is part of its identity and can be a factor for groups focused on phytochemical or chemotaxonomic studies. While its epimer, 4-epi-alyxialactone, is also found in *Alyxia reinwardtii*, it has been additionally isolated from different species like *Cymbaria mongolica* [4] and *Lonicera Caulis* [5]. This divergence in natural distribution supports the independent and non-interchangeable status of the two epimers in botanical research contexts.

Phytochemistry Natural Product Biosynthesis

Alyxialactone Application Scenarios


Stereochemical Selectivity Studies

Alyxialactone is an ideal candidate for studies designed to elucidate the impact of stereochemistry on the bioactivity of iridoid lactones. As established in Section 3, its C-4 epimer, 4-epi-alyxialactone, is inactive in a key cytotoxicity assay [1]. Therefore, comparative studies using Alyxialactone and 4-epi-alyxialactone are a powerful, experimentally sound approach to directly link the 4α-configuration to a specific biological outcome. Procurement of Alyxialactone is essential for this type of fundamental structure-activity relationship (SAR) investigation.

Epimer Purity QC and Analytical Methods

The distinct chiroptical and spectroscopic data for Alyxialactone (e.g., [α]D = +8.6°, UV λmax 204 nm) versus its epimer provide the necessary foundation for developing robust analytical methods [1]. This makes Alyxialactone a critical reference standard for quality control in laboratories that are either isolating this compound from natural sources, performing its total synthesis , or conducting studies where the presence of the 4-epi contaminant could confound results. Its procurement as a pure standard is a prerequisite for these quality assurance workflows.

Phytochemical and Chemotaxonomic Investigations

For research focused on the phytochemistry of specific plants, Alyxialactone serves as a key reference compound. Its isolation from *Alyxia reinwardtii*, *Alstonia scholaris*, and *Paederia scandens* makes it a relevant marker for studies on these species [1]. Furthermore, its presence alongside, but distinct from, 4-epi-alyxialactone in *Alyxia reinwardtii* makes it a valuable tool for chemotaxonomic analyses aimed at differentiating species or varieties within the Apocynaceae family. Using the correct epimer is crucial for accurate compound identification and reliable taxonomic conclusions.

Building Blocks for Derivative Synthesis

The established total synthesis of Alyxialactone via stereoselective Favorskii rearrangement demonstrates its accessibility and its role as a key synthetic target [1]. For research programs aiming to generate novel bioactive molecules based on the iridoid scaffold, Alyxialactone can serve as a starting material or a key intermediate. Its procurement is necessary to access this specific stereochemical series, which, as the evidence shows, is a determinant of biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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